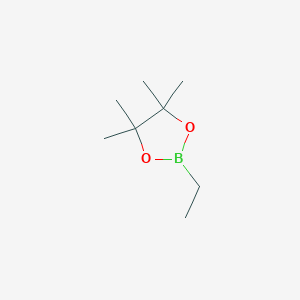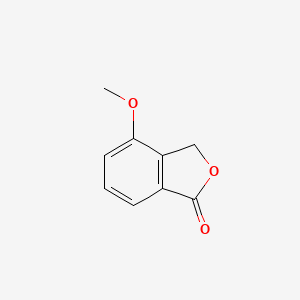
Alcool 4-méthoxy-2,3,5,6-tétrafluorobenzylique
Vue d'ensemble
Description
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzyl alcohol structure. It is used as a reagent in various chemical syntheses, including the production of synthetic pyrethroids like Metofluthrin .
Applications De Recherche Scientifique
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including insecticidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may indirectly affect the nervous system of insects, which is the common target of pyrethroids.
Mode of Action
As a precursor in the synthesis of Metofluthrin , it may contribute to the overall insecticidal activity of the final product. Pyrethroids, including Metofluthrin, typically work by disrupting the functioning of the nervous system in insects .
Biochemical Pathways
As a component in the synthesis of metofluthrin , it may indirectly influence the biochemical pathways associated with the nervous system function in insects.
Result of Action
As a precursor in the synthesis of Metofluthrin , its primary role is likely in the formation of the active pyrethroid compound, which is known to have insecticidal effects .
Action Environment
The action, efficacy, and stability of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be influenced by various environmental factors. These may include the conditions under which it is stored and used, such as temperature and exposure to light .
Méthodes De Préparation
The synthesis of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol typically involves the reduction of parent benzoic acids or acid halides using reagents such as borohydrides . Another method includes the lithiation of tetrafluorobenzene at very low temperatures followed by methylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces hydrocarbons.
Comparaison Avec Des Composés Similaires
4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be compared with other fluorinated benzyl alcohols, such as:
2,3,4,5,6-Pentafluorobenzyl alcohol: This compound has five fluorine atoms attached to the benzene ring, making it more fluorinated than 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol.
4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.
The uniqueness of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEGXOUIWJIPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474837 | |
| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35175-79-2 | |
| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)




